GHRP-6 Acetate
Overview
Description
- It belongs to a class of compounds called growth hormone secretagogues (GHSs).
- Unlike natural growth hormone releasing hormone (GHRH), GHRP-6 acts through a different receptor, the ghrelin receptor .
- Ghrelin, a natural ligand, binds to this receptor and stimulates growth hormone release.
- GHRP-6 lacks opioid activity but effectively stimulates growth hormone secretion .
GHRP-6 Acetate:
Biochemical Analysis
Biochemical Properties
It has been found to inhibit the binding of the GHS-R agonist MK-0677 to COS-7 cell membranes expressing human GHS-R type Ia . It also stimulates intracellular calcium mobilization in BHK cells expressing the human receptor .
Cellular Effects
Growth Hormone Releasing Hexapeptide Acetate has been shown to have various effects on cells. It has been found to prevent myocardial fibers consumption and ventricular dilation, effectively preserving the left ventricular systolic function . It also attenuates extracardiac toxicity, preserving epithelial organs integrity, inhibiting interstitial fibrosis, and ultimately reducing morbidity and mortality .
Molecular Mechanism
The molecular mechanism of action of Growth Hormone Releasing Hexapeptide Acetate involves sustaining cellular antioxidant defense, upregulating the prosurvival gene Bcl-2, and preserving cardiomyocyte mitochondrial integrity . It also acts as a negative allosteric modulator of ghrelin signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, Growth Hormone Releasing Hexapeptide Acetate has been shown to prevent the onset of Dilated Cardiomyopathy (DCM) and heart failure (HF) in rats when administered concomitantly with Doxorubicin .
Dosage Effects in Animal Models
The effects of Growth Hormone Releasing Hexapeptide Acetate vary with different dosages in animal models. For example, it has been shown to prevent doxorubicin-induced myocardial and extra-myocardial damages in rats .
Metabolic Pathways
Growth Hormone Releasing Hexapeptide Acetate is involved in the release of growth hormone, acting on the hypothalamus and the pituitary gland . It also has a slight stimulator effect on Prolactin, ACTH, and Cortisol levels .
Preparation Methods
Synthetic Routes: GHRP-6 is synthesized using solid-phase peptide synthesis (SPPS).
Reaction Conditions: Sequential coupling of protected amino acids occurs on a solid support.
Industrial Production: Large-scale production involves automated SPPS and purification methods.
Chemical Reactions Analysis
Reactions: GHRP-6 undergoes peptide bond formation reactions during synthesis.
Common Reagents: Fmoc-protected amino acids, coupling reagents (e.g., HBTU, HATU), and deprotection agents (e.g., piperidine).
Major Products: GHRP-6 itself is the desired product.
Scientific Research Applications
Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its effects on growth hormone release and potential therapeutic applications.
Medicine: Explored for its anabolic properties and potential in treating growth-related disorders.
Industry: Used in research and development of growth hormone-related drugs.
Mechanism of Action
- GHRP-6 binds to the ghrelin receptor (GHSR) on pituitary cells.
- Activation of GHSR leads to increased intracellular calcium and subsequent growth hormone release.
- Molecular targets include GHSR and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds: Other GHSs like GHRP-2, GHRP-1, and hexarelin.
Uniqueness: GHRP-6’s specific sequence and potency distinguish it from other GHSs.
Biological Activity
GHRP-6 acetate (Growth Hormone-Releasing Peptide-6) is a synthetic peptide that stimulates the secretion of growth hormone (GH) from the pituitary gland. Its biological activity has been extensively studied, revealing various mechanisms and effects on different physiological systems. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.
GHRP-6 primarily acts through the activation of specific receptors in the hypothalamus and pituitary gland, leading to increased GH release. The mechanism involves:
- Activation of the Ghrelin Receptor : GHRP-6 binds to the growth hormone secretagogue receptor (GHS-R), mimicking the action of ghrelin, which is a natural GH secretagogue.
- Calcium Mobilization : Studies have shown that GHRP-6 stimulates intracellular calcium mobilization and inositol phosphate production, activating protein kinase C (PKC) pathways that enhance GH secretion .
- Independence from GHRH : Unlike growth hormone-releasing hormone (GHRH), GHRP-6 can stimulate GH secretion independently, allowing for synergistic effects when used in combination with GHRH .
Pharmacokinetics
The pharmacokinetic profile of GHRP-6 indicates a short half-life, necessitating frequent administration. Key findings include:
- Half-Life : The distribution half-life is approximately 7.6 minutes, while elimination half-life averages around 2.5 hours .
- Bioavailability : GHRP-6 exhibits poor oral bioavailability; studies indicate that its enteral activity is significantly lower than parenteral administration, with only about 0.7% potency observed when administered orally in rats .
Biological Effects
The biological effects of GHRP-6 extend beyond GH release, impacting several physiological processes:
1. Cardiovascular Effects
- GHRP-6 demonstrates cardioprotective properties in models of heart failure. In studies involving doxorubicin-induced cardiomyopathy, GHRP-6 administration improved left ventricular ejection fraction and reduced myocardial damage .
- It has been shown to enhance cardiac function without increasing heart rate, suggesting a positive inotropic effect .
2. Cytoprotective Effects
- Research indicates that GHRP-6 may exert cytoprotective effects across multiple organ systems during ischemia-reperfusion injury. It reduces oxidative stress and preserves cellular integrity in organs such as the liver and kidneys .
3. Growth Promotion
- Clinical studies have demonstrated that GHRP-6 effectively identifies growth hormone deficiency in adults, showing comparable efficacy to traditional testing methods like the insulin tolerance test (ITT) .
Case Studies
Several case studies have highlighted the therapeutic potential of GHRP-6:
- Heart Failure Models : In a rat model of heart failure induced by doxorubicin, concurrent administration of GHRP-6 significantly improved survival rates and cardiac function compared to control groups .
- Diagnostic Applications : In a clinical trial involving 49 patients with suspected pituitary disease, GHRP-6 was able to accurately diagnose GH deficiency when compared to ITT results .
Data Table: Summary of Key Findings on GHRP-6 Activity
Properties
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H56N12O6.3C2H4O2/c1-27(54-44(62)39(20-29-23-51-35-15-7-5-13-32(29)35)57-43(61)34(48)22-31-25-50-26-53-31)42(60)56-40(21-30-24-52-36-16-8-6-14-33(30)36)46(64)58-38(19-28-11-3-2-4-12-28)45(63)55-37(41(49)59)17-9-10-18-47;3*1-2(3)4/h2-8,11-16,23-27,34,37-40,51-52H,9-10,17-22,47-48H2,1H3,(H2,49,59)(H,50,53)(H,54,62)(H,55,63)(H,56,60)(H,57,61)(H,58,64);3*1H3,(H,3,4)/t27-,34-,37-,38+,39+,40-;;;/m0.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWOPQAMQAZCJE-SLBOMMQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)N.CC(=O)O.CC(=O)O.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)N.CC(=O)O.CC(=O)O.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H68N12O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1053.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145177-42-0 | |
Record name | Growth hormone releasing hexapeptide acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145177420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SKF-110679 ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USP2MY0E7I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.